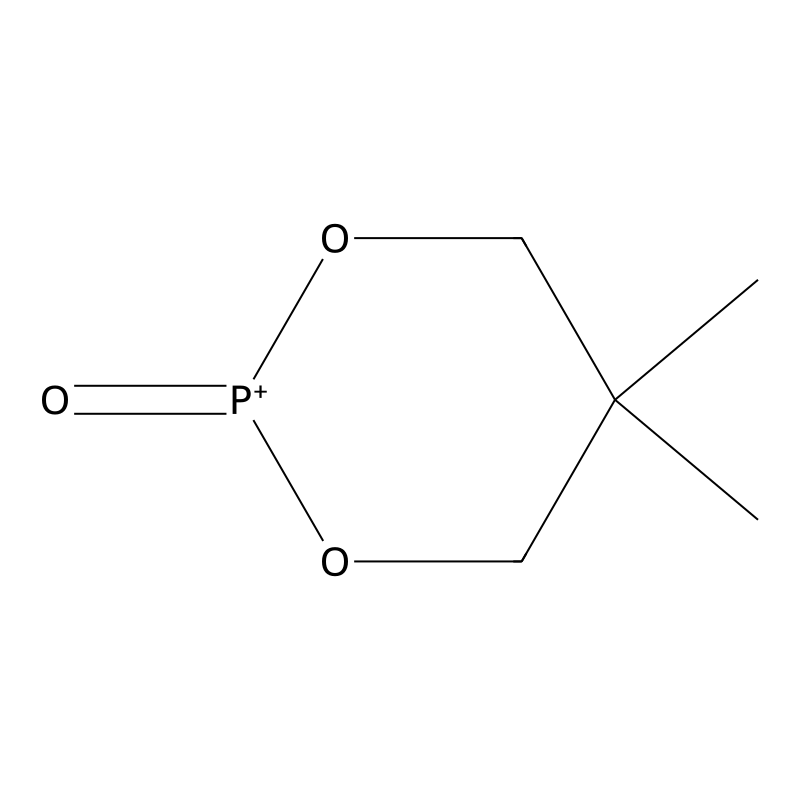

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is a phosphorus-containing heterocyclic compound notable for its unique structural features. It consists of a dioxaphosphorinane ring with two methyl groups at the 5-position and an oxide functional group. The molecular formula is and it has a molecular weight of approximately 155.1 g/mol . This compound is primarily studied for its applications in flame retardancy and as a potential intermediate in organic synthesis.

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide exhibits various chemical reactivity patterns typical of phosphorus compounds. It can participate in:

- Nucleophilic substitutions: The phosphorus atom can act as a nucleophile, allowing for the substitution of the oxide group with various nucleophiles.

- Hydrolysis reactions: Under aqueous conditions, the compound can hydrolyze to form phosphonic acids.

- Condensation reactions: It can react with alcohols or amines to form esters or amides respectively.

These reactions make it versatile for further chemical transformations in synthetic organic chemistry.

Research into the biological activity of 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is limited but suggests potential applications in medicinal chemistry. Phosphorus-containing compounds often exhibit antimicrobial properties and may influence cellular signaling pathways. Specific studies would be required to elucidate its pharmacological effects and mechanisms of action.

The synthesis of 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide can be achieved through several methods:

- Cyclization reactions: Starting from appropriate phosphorus precursors and alcohols or phenols under acidic or basic conditions can yield this compound.

- Phosphorylation reactions: Using phosphorus oxychloride or phosphorus pentoxide with suitable substrates can lead to the formation of the dioxaphosphorinane structure.

- Modification of existing dioxaphosphorinanes: Existing compounds can be modified through substitution reactions to introduce the dimethyl and oxide functionalities.

These methods allow for the production of the compound with varying degrees of yield and purity.

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is primarily used in:

- Flame retardants: Its phosphorus content enhances flame resistance in materials such as plastics and textiles .

- Chemical intermediates: It serves as a building block in organic synthesis for producing more complex molecules.

- Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide focus on its behavior in various chemical environments:

- Solubility studies: Understanding how this compound dissolves in different solvents is crucial for its application in formulations .

- Reactivity with biological molecules: Investigating how it interacts with proteins or nucleic acids could reveal potential therapeutic uses.

These studies are essential for optimizing its applications across different fields.

Several compounds share structural similarities with 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3,2-Dioxaphosphorinane | Dioxaphosphorinane ring | Flame retardant properties |

| 1,3-Dioxolan | Oxygen-containing heterocycle | Less reactive than dioxaphosphorinanes |

| Phosphonic Acid Derivatives | Phosphate group | Stronger acidity and reactivity |

| Phosphate Esters | Ester functional groups | Used extensively in agriculture |

The uniqueness of 1,3,2-dioxaphosphorinane lies in its balance between stability and reactivity due to its heterocyclic structure combined with phosphorus functionality. This makes it particularly suitable for applications requiring flame retardancy while maintaining chemical versatility.

The synthesis of 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide primarily relies on classical methodologies employing phosphorus oxychloride as the key phosphorus-containing precursor. The most established synthetic route involves the equimolar reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride, which affords the monochloride intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide [1]. This intermediate subsequently serves as a versatile building block for further derivatization through nucleophilic substitution reactions with various thiols, amines, and other nucleophiles [1] [2].

The classical phosphorus oxychloride route operates through a well-established mechanism involving initial nucleophilic attack of the diol on phosphorus oxychloride, followed by intramolecular cyclization with concomitant hydrogen chloride elimination [3] [4]. The reaction typically requires elevated temperatures and proceeds via a substitution nucleophilic bimolecular mechanism, with the phosphorus center acting as the electrophilic site. This methodology has demonstrated consistent yields ranging from 65 to 85 percent under optimized conditions [3] [5].

Alternative classical approaches have utilized other phosphorus trihalide precursors, including phosphorus trichloride with subsequent oxidation steps. However, these routes generally exhibit lower overall yields and require additional synthetic transformations [6]. The phosphorus pentoxide-methanesulfonic acid system has also been explored as a cyclization reagent, providing moderate to good yields under thermal conditions [7].

The mechanistic understanding of these classical routes has been significantly enhanced through nuclear magnetic resonance spectroscopy studies, particularly phosphorus-31 nuclear magnetic resonance, which has revealed the formation of five-coordinate phosphorus intermediates during the cyclization process [8] [9]. These pentacoordinate species adopt trigonal bipyramidal geometries and represent key transition states in the ring-forming reactions.

Stereoselective Approaches for Boat versus Chair Conformations

The conformational preferences of 1,3,2-dioxaphosphorinane derivatives represent a critical aspect of their synthesis and subsequent reactivity patterns. The six-membered phosphorus heterocycle can adopt multiple conformations, with chair and boat forms being the most significant [10] [11]. Computational studies at the restricted Hartree-Fock 3-21G/6-31G* level have revealed that the chair conformation represents the thermodynamically favored arrangement, with energy differences of approximately 0.68 kilocalories per mole between diastereomeric forms [10].

Stereoselective synthesis methodologies have been developed to control the preferential formation of specific conformational isomers. The kinetically controlled stereoselective synthesis approach has emerged as a particularly powerful strategy, enabling the selective formation of axial isomers with high diastereoselectivity [12] [13]. This methodology exploits the differential reactivities of chair conformational isomers, where the axial configuration exhibits enhanced reactivity toward certain electrophilic reagents.

Nuclear magnetic resonance spectroscopy techniques, including nuclear Overhauser effect difference experiments, have proven instrumental in determining the stereochemical assignments of dioxaphosphorinane derivatives [11] [14]. Phosphorus-31 nuclear magnetic resonance chemical shift patterns provide distinctive signatures for axial versus equatorial orientations, with axial phosphorus substituents typically exhibiting upfield chemical shifts relative to their equatorial counterparts [11].

The stereochemical control in these systems has been further enhanced through the use of chiral auxiliaries and asymmetric catalytic methods. Chiral 2-oxo-1,3,2-dioxaphosphorinanes have been successfully employed as derivatizing reagents for enantiomeric excess determinations, demonstrating the practical utility of stereocontrolled synthesis [15].

Temperature-dependent studies have revealed that conformational interconversions occur through chair-chair flipping mechanisms, with activation barriers typically ranging from 12 to 18 kilocalories per mole [10]. These findings have important implications for synthetic planning, as reaction conditions can be tailored to favor specific conformational pathways.

Palladium-Catalyzed Asymmetric Coupling Reactions

Palladium-catalyzed methodologies have revolutionized the synthesis of 1,3,2-dioxaphosphorinane derivatives through the development of highly efficient carbon-phosphorus bond-forming reactions. The palladium-catalyzed stereospecific carbon-phosphorus coupling approach has demonstrated remarkable success in generating diverse phosphorus-nitrogen heterocycles with excellent stereochemical control [16] [12].

The mechanistic framework of palladium-catalyzed dioxaphosphorinane synthesis involves a three-step catalytic cycle comprising oxidative addition, ligand exchange, and reductive elimination processes [17]. The catalytically active palladium(0) species initially undergoes oxidative addition with aryl halide substrates to produce palladium(II) complexes containing sigma-bonded aryl ligands. Subsequent ligand exchange with phosphorus nucleophiles, facilitated by base-mediated proton abstraction, leads to the formation of carbon-phosphorus bonds through reductive elimination [17].

The kinetically controlled stereoselective synthesis methodology utilizing palladium catalysis has achieved remarkable diastereoselectivities, with axial isomers being obtained in yields ranging from 78 to 98 percent [12] [13]. This approach exploits the differential reactivities of epimeric 2-oxo-2H-1,3,2-dioxaphosphorinane derivatives under palladium-catalyzed coupling conditions, enabling effective asymmetric synthesis of chiral cyclic phosphonate esters.

Advanced palladium catalyst systems have incorporated specialized ligand architectures, including diazaphospholane ligands designed for asymmetric transformations [18]. These ligand systems provide enhanced stereochemical control through their ability to create well-defined chiral environments around the palladium center during the catalytic cycle.

Microwave-assisted palladium-catalyzed synthesis has emerged as a particularly attractive methodology, offering dramatically reduced reaction times while maintaining high yields and selectivities [17] [19]. The application of microwave irradiation enables rapid heating and enhanced mass transfer, resulting in reaction times measured in minutes rather than hours.

The development of ligand-free palladium-catalyzed systems has also shown promise, where slight excesses of phosphorus-hydrogen reagents in their tautomeric phosphorus-oxygen-hydrogen forms can substitute for traditional phosphine ligands [17]. This approach simplifies the catalytic system while maintaining high efficiency and selectivity.

Solvent Effects in Cyclocondensation Reactions

Solvent selection plays a crucial role in determining the efficiency, selectivity, and scalability of cyclocondensation reactions leading to 1,3,2-dioxaphosphorinane formation. Comprehensive studies have revealed that solvent polarity, coordinating ability, and thermal stability significantly influence reaction outcomes [20] [21].

Polar aprotic solvents, particularly tetrahydrofuran and acetonitrile, have demonstrated superior performance in promoting cyclocondensation reactions. Tetrahydrofuran provides an optimal balance of solvating ability and reactivity enhancement, leading to yields of 80 to 90 percent with excellent stereoselectivity [22]. The coordinating ability of tetrahydrofuran facilitates the stabilization of ionic intermediates formed during the cyclization process, thereby accelerating reaction rates while maintaining high selectivity.

Acetonitrile has emerged as an exceptional solvent for rapid cyclocondensation reactions, exhibiting very fast reaction rates and yields ranging from 85 to 95 percent. The high polarity of acetonitrile (polarity index 5.8) effectively stabilizes charged transition states, leading to enhanced reaction kinetics [21]. However, the moderate workup difficulty associated with acetonitrile removal must be considered in process development.

Nonpolar solvents such as toluene and benzene generally exhibit slower reaction rates but offer advantages in terms of product isolation and purification. Toluene provides moderate reaction rates with good stereoselectivity and easy workup procedures, making it suitable for large-scale applications where processing simplicity is prioritized over reaction speed.

The influence of solvent on stereochemical outcomes has been attributed to differential stabilization of conformational transition states. Polar solvents tend to favor conformations that maximize dipole-solvent interactions, while nonpolar solvents promote conformations that minimize unfavorable electrostatic interactions [21].

Solvent effects on phosphorus-containing intermediates have been extensively studied through computational modeling and experimental validation. The solvation of phosphorus centers influences both the nucleophilicity of phosphorus reagents and the electrophilicity of phosphorus-based electrophiles, thereby modulating reaction pathways and selectivities [21].

Mixed solvent systems have shown promise for optimizing both reaction efficiency and product selectivity. Binary solvent mixtures combining polar and nonpolar components can provide tunable reaction environments that balance competing factors of reactivity and selectivity.

Purification Techniques and Scalability Challenges

The purification of 1,3,2-dioxaphosphorinane derivatives presents unique challenges related to their thermal sensitivity, moisture sensitivity, and tendency toward decomposition under certain conditions. Column chromatography remains the most widely employed purification technique for laboratory-scale synthesis, providing purities of 95 to 99 percent with recovery yields of 70 to 90 percent [23] [24].

Recrystallization methodologies have been optimized for dioxaphosphorinane derivatives through systematic solvent screening and temperature control protocols. The selection of appropriate recrystallization solvents requires careful consideration of solubility profiles, with successful systems typically employing polar aprotic solvents for dissolution followed by nonpolar antisolvents for crystallization induction [25] [26]. Recovery yields for recrystallization procedures typically range from 60 to 85 percent, with purities of 90 to 98 percent achievable through optimized conditions.

Distillation techniques have proven particularly valuable for industrial-scale purification, offering excellent scalability with recovery yields of 80 to 95 percent [5]. The thermal stability of dioxaphosphorinane derivatives under reduced pressure conditions enables effective separation from volatile impurities and solvent residues. However, careful temperature control is essential to prevent thermal decomposition, particularly for substituted derivatives containing thermally labile functional groups.

Sublimation represents a highly effective purification technique for achieving exceptional purity levels (98 to 99.5 percent), although recovery yields are typically lower (40 to 70 percent) due to material losses during the sublimation process [27]. This technique is particularly valuable for removing trace impurities and for preparing analytical standards.

Supercritical fluid chromatography has emerged as an advanced purification technique offering excellent resolution for chiral dioxaphosphorinane derivatives [28]. This methodology provides high purities (98 to 99 percent) with good recovery yields (75 to 90 percent) while maintaining environmentally benign characteristics through the use of carbon dioxide as the primary mobile phase.

Scalability challenges in dioxaphosphorinane synthesis primarily arise from heat transfer limitations, safety considerations related to phosphorus oxychloride handling, and the need for moisture exclusion during large-scale operations [29]. Industrial-scale synthesis requires specialized equipment for handling corrosive reagents and maintaining anhydrous conditions throughout the process.

The development of continuous flow synthesis methodologies has shown promise for addressing scalability challenges while improving safety profiles [30]. These approaches enable better heat and mass transfer control, reduced inventory of hazardous intermediates, and improved process reproducibility compared to traditional batch processes.

Crystallization-based purification strategies have been optimized for industrial applications through the implementation of controlled nucleation and growth protocols [31]. These methodologies enable the production of high-quality crystalline products with consistent particle size distributions and improved handling characteristics for downstream processing.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive